1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2-methylbenzyl)piperazine: Similar in structure but with different functional groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the sulfonyl chloride group but differs in the rest of the structure.
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18ClFN2O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-12-13(2)23(11-14-3-5-15(20)6-4-14)19(22)18(12)26(24,25)17-9-7-16(21)8-10-17/h3-10H,11,22H2,1-2H3 |
InChI Key |
JHHFFMIFRUYXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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